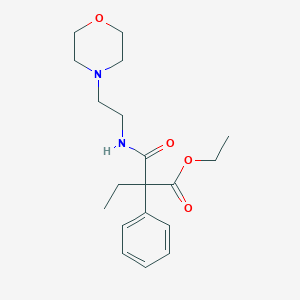
2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester, commonly known as MEMM, is a chemical compound with potential applications in scientific research. MEMM is a malonamide derivative that has a unique structure and properties that make it a promising candidate for various research purposes.
Mécanisme D'action
The mechanism of action of MEMM involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a critical role in pH regulation and is overexpressed in many cancer cells. Inhibition of CA IX by MEMM leads to a decrease in pH and an increase in intracellular acidity, which can impair cancer cell growth and metastasis. Additionally, MEMM has been shown to have antioxidant properties, which can protect neurons from oxidative stress-induced damage.
Effets Biochimiques Et Physiologiques
MEMM has been shown to have several biochemical and physiological effects. Inhibition of CA IX by MEMM leads to a decrease in pH and an increase in intracellular acidity, which can impair cancer cell growth and metastasis. Additionally, MEMM has been shown to have antioxidant properties, which can protect neurons from oxidative stress-induced damage. MEMM has also been shown to have anti-inflammatory effects, which can reduce inflammation-induced tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
MEMM has several advantages for lab experiments. It is a relatively simple compound to synthesize and has high yield. MEMM has also shown promising results in various scientific research areas such as cancer research, neuroscience, and drug discovery. However, there are also some limitations to the use of MEMM in lab experiments. MEMM has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, MEMM has not been extensively studied in vivo, and its toxicity profile is not well understood.
Orientations Futures
There are several future directions for the use of MEMM in scientific research. One potential direction is the development of MEMM-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies on the mechanism of action of MEMM can provide insights into its potential applications in other scientific research areas. Further studies on the toxicity profile of MEMM can also provide valuable information for its safe use in lab experiments.
Méthodes De Synthèse
The synthesis of MEMM involves the reaction of 2-ethylmalonamide with 2-bromoethyl morpholine and phenyl isocyanate in the presence of a base. The reaction yields MEMM as a white solid with a melting point of 106-108°C. The synthesis of MEMM is relatively simple and can be achieved in a few steps with high yield.
Applications De Recherche Scientifique
MEMM has shown potential applications in various scientific research areas such as cancer research, neuroscience, and drug discovery. MEMM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. Inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells. MEMM has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, MEMM has been used as a scaffold for the development of new drugs with potential therapeutic applications.
Propriétés
Numéro CAS |
101756-21-2 |
|---|---|
Nom du produit |
2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester |
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl 2-(2-morpholin-4-ylethylcarbamoyl)-2-phenylbutanoate |
InChI |
InChI=1S/C19H28N2O4/c1-3-19(18(23)25-4-2,16-8-6-5-7-9-16)17(22)20-10-11-21-12-14-24-15-13-21/h5-9H,3-4,10-15H2,1-2H3,(H,20,22) |
Clé InChI |
MRMBRFVLYMUNLE-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCOCC2)C(=O)OCC |
SMILES canonique |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCOCC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



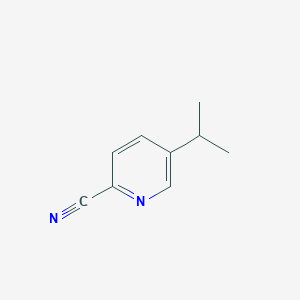
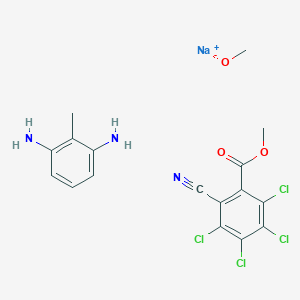
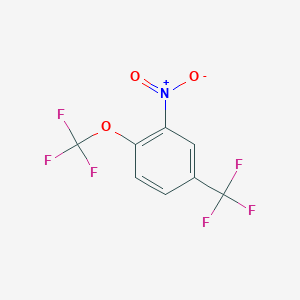
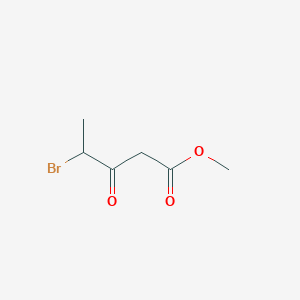
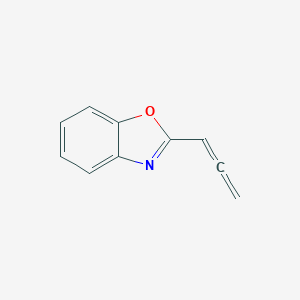
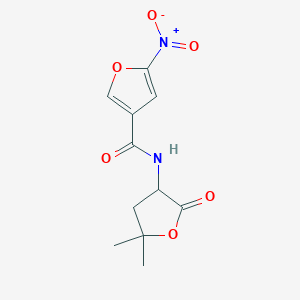
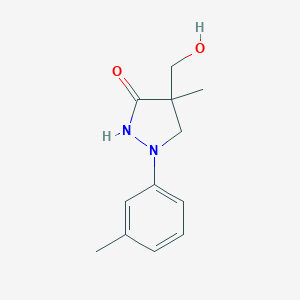
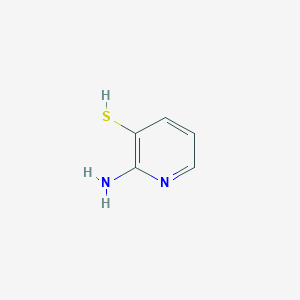
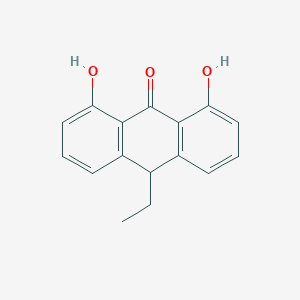
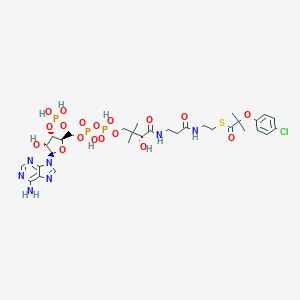

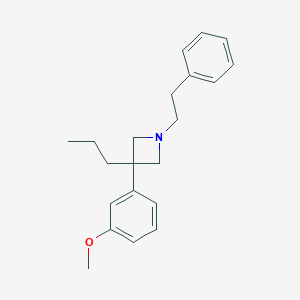
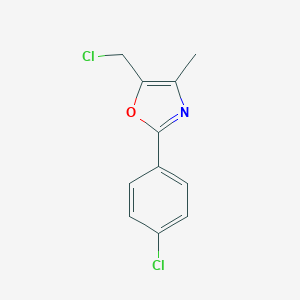
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)